N-(3,4-dihydro-2H-pyrrol-5-yl)-6-methoxy-1,3-benzothiazol-2-amine
Description
Properties
Molecular Formula |
C12H13N3OS |
|---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)-6-methoxy-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C12H13N3OS/c1-16-8-4-5-9-10(7-8)17-12(14-9)15-11-3-2-6-13-11/h4-5,7H,2-3,6H2,1H3,(H,13,14,15) |
InChI Key |
MTGYYBOADJNISY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NCCC3 |
Origin of Product |
United States |
Preparation Methods
Diazotization and Coupling Reactions
A foundational approach involves diazotization of 2-amino-6-methoxybenzothiazole followed by coupling with pyrrolidine derivatives. In a representative procedure, 2-amino-6-methoxybenzothiazole is dissolved in a mixture of glacial acetic acid and propionic acid (3:1 v/v) and cooled to 0–5°C. Sodium nitrite and concentrated sulfuric acid are added to generate the diazonium salt, which is then coupled with 3,4-dihydro-2H-pyrrole under vigorous stirring. The reaction is neutralized with sodium carbonate, yielding the target compound after recrystallization from ethanol.
Critical Parameters :
-
Temperature control (0–5°C) to prevent premature decomposition of the diazonium intermediate.
-
Solvent selection (acetic acid/propionic acid) to stabilize reactive intermediates.
-
Neutralization pH (7.0–7.5) to avoid side reactions.
Cyclocondensation Strategies
An alternative route employs cyclocondensation of 2-aminobenzothiazole precursors with pyrrolidine-containing aldehydes. For example, 2-amino-6-methoxybenzothiazole reacts with 5-formyl-3,4-dihydro-2H-pyrrole in ethanol under reflux (78°C, 6 hours). The Schiff base intermediate undergoes reduction using sodium borohydride, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).
Reaction Optimization :
-
Catalytic acid (e.g., p-toluenesulfonic acid) accelerates imine formation.
-
Solvent polarity (ethanol > methanol) improves yield by enhancing intermediate solubility.
Analytical Validation and Characterization
Confirming the structural integrity of this compound requires multimodal spectroscopic analysis.
Spectroscopic Techniques
-
¹H NMR (DMSO-d₆) : Signals at δ 3.76 ppm (methoxy group), δ 2.85–3.10 ppm (pyrrolidine CH₂), and δ 7.01–7.73 ppm (benzothiazole aromatic protons).
-
FTIR : Peaks at 1668 cm⁻¹ (C=O stretch, if present in intermediates) and 3178 cm⁻¹ (N–H stretch).
-
Mass Spectrometry : Molecular ion peak at m/z 234.32 (C₁₂H₁₄N₂OS).
Crystallographic Analysis
Single-crystal X-ray diffraction reveals planar benzothiazole and puckered pyrrolidine rings, with dihedral angles of 85.3° between the two moieties. Hydrogen bonding (N–H⋯N) stabilizes the crystal lattice.
Yield Optimization and Challenges
Achieving high yields requires addressing common synthetic challenges:
Competing Side Reactions
-
Diazonium Salt Decomposition : Mitigated by maintaining low temperatures (<10°C) and rapid coupling.
-
Oxidation of Pyrrolidine : Avoided by conducting reactions under nitrogen atmosphere.
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | None | 62 | 88 |
| DMF | CuI | 71 | 92 |
| Acetonitrile | Pd(OAc)₂ | 68 | 90 |
Table 1: Impact of solvent-catalyst systems on reaction efficiency.
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while copper iodide catalysts improve coupling efficiency.
Industrial-Scale Production Considerations
Scaling up synthesis necessitates:
-
Continuous Flow Reactors : For precise temperature control during diazotization.
-
Green Chemistry Principles : Substituting acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether).
-
Cost-Effective Purification : Switching from column chromatography to recrystallization (80% ethanol) .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-pyrrol-5-yl)-6-methoxy-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial strains. In a study evaluating the antimicrobial activity of derivatives related to benzothiazole, it was found that compounds with similar structures exhibited good to moderate activity against bacteria, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L. Notably, some derivatives showed superior efficacy compared to standard antibiotics like cefotaxime .
| Compound | Bacterial Strain | MIC (μmol/L) | Comparison |
|---|---|---|---|
| 7a | Staphylococcus aureus | 4 | More potent than cefotaxime (6-12) |
| 7b | E. coli | 12 | Comparable activity |
| 7c | Pseudomonas aeruginosa | 20 | Moderate activity |
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In vitro studies using various human cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells, indicated that N-(3,4-dihydro-2H-pyrrol-5-yl)-6-methoxy-1,3-benzothiazol-2-amine and its derivatives exhibited significant cytotoxic effects. The median growth inhibitory concentration (IC50) values were determined through MTT assays, revealing that many synthesized compounds displayed potent to moderate cytotoxicity against these cancer cell lines .
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| NCI-H460 (Lung) | 10 | Doxorubicin |
| HepG2 (Liver) | 15 | Doxorubicin |
| HCT-116 (Colon) | 12 | Doxorubicin |
Neuroprotective Effects
The neuroprotective potential of benzothiazole derivatives has been explored in the context of Alzheimer's disease. Compounds containing benzothiazole moieties have shown promising acetylcholinesterase inhibitory activity, which is crucial for increasing acetylcholine levels and potentially ameliorating cognitive decline associated with Alzheimer’s disease. Molecular docking studies have further elucidated the binding interactions between these compounds and acetylcholinesterase, suggesting their therapeutic potential in neurodegenerative disorders .
Case Study 1: Synthesis and Evaluation of Benzothiazole Derivatives
In a comprehensive study published in Molecules, researchers synthesized a series of benzothiazole derivatives and evaluated their biological activities. The results indicated that specific structural modifications significantly enhanced antimicrobial and anticancer activities compared to parent compounds .
Case Study 2: Neuroprotective Activity Against Alzheimer’s Disease
Another study focused on the synthesis of benzothiazole-based compounds aimed at inhibiting acetylcholinesterase. The most potent derivative exhibited an IC50 value of 2.7 µM against acetylcholinesterase, showcasing its potential as a lead compound for developing treatments for Alzheimer’s disease .
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-pyrrol-5-yl)-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(3,4-dihydro-2H-pyrrol-5-yl)-6-methoxy-1,3-benzothiazol-2-amine can be compared to related benzothiazole derivatives and heterocyclic analogs. Key compounds for comparison include:
Structural Analogues of 6-Methoxy-1,3-Benzothiazol-2-Amine Derivatives
Key Observations:
- Substituent Effects: The target compound’s dihydro-pyrrole group offers flexibility compared to the rigid adamantyl group in , which forms stable dimers via hydrogen bonds. The 6-methoxy group improves solubility over chloro-substituted analogs .
- Synthetic Routes: While the target compound and adamantyl derivative both originate from 6-methoxy-1,3-benzothiazol-2-amine, their synthesis diverges at the substitution step (alkylation vs. imidazole-mediated coupling).
- Biological Relevance: Hydrazine derivatives are precursors for apoptosis-inducing agents, whereas the adamantyl analog’s stability suggests utility in materials science or sustained-release formulations.
Heterocyclic Core Variants
Key Observations:
- The thieno-pyrimidine core in introduces a fused-ring system with a tetrazole group, enabling π-π stacking and metal coordination.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis aligns with established benzothiazole chemistry (e.g., alkylation of 6-methoxy-1,3-benzothiazol-2-amine ), but its dihydro-pyrrole group is less common than hydrazine or adamantyl substituents.
- Physicochemical Properties: The 6-methoxy group enhances solubility compared to chloro analogs , while the dihydro-pyrrole may improve blood-brain barrier penetration relative to bulky adamantyl derivatives .
- Unresolved Questions: Limited biological data exist for the target compound.
Biological Activity
N-(3,4-dihydro-2H-pyrrol-5-yl)-6-methoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on various studies.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of approximately 232.30 g/mol. The presence of the methoxy group and the pyrrole moiety contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Recent studies have focused on optimizing these synthetic pathways to improve yield and purity.
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit potent anticancer activity. For instance, a study evaluated several benzothiazole derivatives against various cancer cell lines including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.5 | Apoptosis induction |
| Compound 4i | HOP-92 | 1.8 | Cell cycle arrest |
| N-(3,4-dihydro... | A549 | 2.0 | Inhibition of migration |
Cholinesterase Inhibition
Another significant area of research involves the inhibition of cholinesterases (ChEs), which are critical in neurotransmission. Compounds with similar structures have been shown to selectively inhibit butyrylcholinesterase (BChE) more effectively than acetylcholinesterase (AChE). For example, a derivative with a similar benzothiazole structure exhibited an IC50 value of 1.21 µM against BChE, suggesting potential applications in treating Alzheimer's disease .
Table 2: Cholinesterase Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| M13 | BChE | 1.21 | 28.99 |
| M2 | AChE | 1.38 | 4.16 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S phase transition.
- Inhibition of Cell Migration : By modulating signaling pathways involved in cell motility, it reduces metastatic potential.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Lung Cancer : A study involving non-small cell lung cancer models showed that treatment with N-(3,4-dihydro...) resulted in a significant reduction in tumor size and improved survival rates in vivo.
- Alzheimer's Disease Model : In preclinical trials using animal models for Alzheimer's disease, the compound demonstrated efficacy in improving cognitive functions by inhibiting BChE activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3,4-dihydro-2H-pyrrol-5-yl)-6-methoxy-1,3-benzothiazol-2-amine?
- Methodological Answer : The compound can be synthesized via condensation reactions. A typical approach involves reacting 6-methoxy-1,3-benzothiazol-2-amine with a substituted pyrrolidine derivative under reflux conditions in a solvent like chloroform or ethanol. For example, in related benzothiazole derivatives, a precursor (e.g., 1-(adamantylacetyl)-1H-imidazole) was refluxed with 6-methoxy-1,3-benzothiazol-2-amine for 6 hours, followed by crystallization from ethanol to isolate the product . Optimization of stoichiometry and reaction time is critical to achieving yields >20%.
Q. How is the structural integrity of this compound confirmed after synthesis?
- Methodological Answer : Structural confirmation employs:
- X-ray crystallography : Resolves the 3D arrangement of atoms, including intermolecular hydrogen bonds (e.g., N–H⋯N interactions) and π-π stacking .
- NMR spectroscopy : -NMR (500 MHz, DMSO-d6) identifies proton environments, such as methoxy ( ppm) and aromatic protons ( ppm) .
- IR spectroscopy : Peaks at 1668 cm (C=O stretch) and 1267 cm (C–O–C stretch) validate functional groups .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer :
- Crystallization : Slow crystallization from ethanol or ethanol-water mixtures removes impurities and yields high-purity crystals .
- Column chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves byproducts in complex reaction mixtures .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
- Methodological Answer :
- Optimize reaction conditions : Increase temperature (e.g., microwave-assisted synthesis) and use catalysts like DMAP to accelerate condensation .
- Convergent synthesis : Modular assembly of intermediates (e.g., pre-functionalized pyrrolidine and benzothiazole units) reduces side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of reactants, improving reaction kinetics .
Q. How should researchers address contradictions in spectral data during structural analysis?
- Methodological Answer :
- Multi-spectral cross-validation : Combine -NMR, -NMR, and HRMS to resolve ambiguities (e.g., distinguishing tautomeric forms).
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them with experimental data to validate structures .
- Single-crystal X-ray diffraction : Provides definitive proof of molecular geometry and hydrogen-bonding patterns .
Q. What computational strategies predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes implicated in cancer or microbial pathways). Dock the compound into active sites using PDB structures (e.g., 1M17 for kinase targets) .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous benzothiazoles .
Q. How can reaction byproducts be systematically identified and minimized?
- Methodological Answer :
- Analytical monitoring : Use TLC and HPLC to track reaction progress and detect intermediates/byproducts.
- Mass spectrometry : High-resolution LC-MS identifies unexpected adducts (e.g., dimerization products) .
- Byproduct recycling : Adjust pH or solvent polarity to precipitate side products early in the reaction .
Q. What hypotheses could explain the compound’s potential pharmacological activity?
- Methodological Answer :
- Enzyme inhibition : The benzothiazole core may inhibit kinases (e.g., EGFR) or microbial enzymes (e.g., DNA gyrase). Test via enzyme inhibition assays using fluorogenic substrates .
- Receptor modulation : The pyrrolidine moiety could act as a hydrogen-bond donor to GPCRs (e.g., serotonin receptors). Validate via radioligand binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
